4-Methoxyphenyl isothiocyanate

Overview

Description

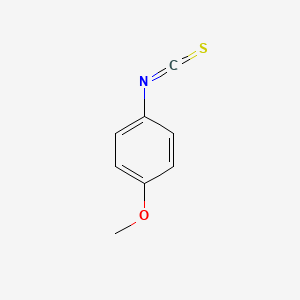

4-Methoxyphenyl isothiocyanate: is an organic compound with the chemical formula C8H7NOS 1-isothiocyanato-4-methoxybenzene . This compound is characterized by a methoxy group (-OCH3) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-N=C=S). It appears as a colorless to yellow crystalline solid and is known for its distinctive sulfur-like odor. It is soluble in organic solvents such as benzene, dichloromethane, and ethanol, but it is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl isothiocyanate can be synthesized through the reaction of 4-methoxyphenylamine with thiophosgene . The reaction typically involves the following steps:

- Dissolve 4-methoxyphenylamine in an organic solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion, the reaction mixture is washed with water and dried over anhydrous sodium sulfate.

- The solvent is then evaporated under reduced pressure to obtain the crude product, which can be purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps such as distillation or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds to form heterocyclic compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxyphenylamine and carbon dioxide.

Common Reagents and Conditions:

Amines: React with this compound under mild conditions to form thioureas.

Alcohols and Thiols: React with the compound in the presence of a base to form carbamates and dithiocarbamates, respectively.

Cycloaddition Reagents: Such as alkenes and alkynes, react under thermal or catalytic conditions to form heterocyclic products.

Major Products Formed:

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry

4-Methoxyphenyl isothiocyanate has been investigated for its potential therapeutic effects against various diseases:

- Neuroprotection : Research indicates that isothiocyanates can combat oxidative stress and inflammation in neurological disorders. While sulforaphane (another isothiocyanate) has been extensively studied, compounds like this compound are gaining attention for similar properties .

- Anti-Adipogenic Effects : Studies have shown that certain isothiocyanates exhibit anti-adipogenic properties, which may help in managing obesity-related conditions. This suggests a potential role for this compound in metabolic health .

Agricultural Science

Isothiocyanates are known for their pest-repellent properties. The application of this compound in agriculture could enhance pest management strategies:

- Bioactivity Against Pests : The compound has shown effectiveness in repelling pests and may contribute to integrated pest management systems .

Case Study 1: Neuroinflammation

A recent study reviewed the impact of various isothiocyanates on neuroinflammation. It highlighted that compounds similar to this compound could reduce inflammatory markers and improve cognitive functions in animal models of neurodegenerative diseases .

| Study | Findings | Implications |

|---|---|---|

| Evans & Fuller (2016) | Reduction in oxidative stress markers | Potential for treating neuropsychiatric disorders |

| Bent et al. (2018) | Improvement in behavioral scores | Support for dietary interventions in autism spectrum disorder |

Case Study 2: Anti-Adipogenic Activity

Research focusing on the anti-adipogenic effects of natural products identified several isothiocyanates as promising candidates for obesity treatment. Specifically, studies indicated that these compounds could inhibit adipocyte differentiation and promote lipolysis .

| Study | Findings | Implications |

|---|---|---|

| Magner et al. (2023) | Significant weight loss in treated groups | Potential application in obesity management |

Mechanism of Action

Mechanism of Action: The mechanism of action of 4-methoxyphenyl isothiocyanate involves its reactivity with nucleophilic groups in biological molecules. The isothiocyanate group (-N=C=S) is highly electrophilic and reacts with nucleophiles such as amino groups in proteins and peptides to form thiourea derivatives. This modification can alter the structure and function of the target molecules, leading to various biological effects .

Molecular Targets and Pathways:

Proteins and Peptides: The primary targets of this compound are proteins and peptides, where it modifies amino groups to form stable thiourea derivatives.

Enzymatic Pathways: The compound can inhibit the activity of enzymes by modifying their active sites, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Phenyl isothiocyanate: Similar structure but lacks the methoxy group.

4-Chlorophenyl isothiocyanate: Contains a chlorine atom instead of a methoxy group.

4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of a methoxy group.

4-Nitrophenyl isothiocyanate: Contains a nitro group instead of a methoxy group.

Uniqueness: 4-Methoxyphenyl isothiocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and its interactions with biological molecules, making it distinct from other phenyl isothiocyanates .

Biological Activity

4-Methoxyphenyl isothiocyanate (4-MPITC) is a compound belonging to the isothiocyanate family, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of 4-MPITC, focusing on its effects on various biological systems, including its antioxidant, anti-inflammatory, antibacterial, and anticancer properties.

Antioxidant Activity

4-MPITC has demonstrated significant antioxidant properties. In studies comparing various isothiocyanates, 4-MPITC exhibited an IC₅₀ value of approximately 1.25 mM in inhibiting acetylcholinesterase, which is indicative of its potential to scavenge free radicals . The antioxidant efficacy was assessed using different methods, including DPPH and ORAC assays, showing that 4-MPITC contributes to radical scavenging and may protect cells from oxidative stress.

Table 1: Antioxidant Activity of Selected Isothiocyanates

| Compound | IC₅₀ (mM) |

|---|---|

| 2-Methoxyphenyl ITC | 0.57 |

| 3-Methoxyphenyl ITC | 1.16 |

| 4-Methoxyphenyl ITC | 1.25 |

| Phenyl ITC | 1.08 |

Anti-inflammatory Activity

The anti-inflammatory effects of 4-MPITC have been evaluated through its inhibition of the COX-2 enzyme, which plays a critical role in inflammation. Results indicate that at a concentration of 50 μM, 4-MPITC achieved nearly 99% inhibition of COX-2 activity . This suggests that it may be beneficial in managing inflammatory conditions.

Antibacterial Activity

Research has shown that 4-MPITC exhibits antibacterial properties by inhibiting bacterial conjugation. In a study involving Escherichia coli strains with conjugative plasmids, treatment with 100 mg/L of 4-MPITC resulted in a transfer frequency reduction to approximately 5.2% . This highlights its potential as an antibacterial agent against antibiotic-resistant bacteria.

Table 2: Effects of Isothiocyanates on Bacterial Conjugation

| Isothiocyanate | Concentration (mg/L) | Transfer Frequency (%) |

|---|---|---|

| 4-Methoxyphenyl ITC | 100 | 5.2 ± 2.8 |

| Benzyl Isothiocyanate | 32 | <0.3 |

| L-sulforaphane | 16 | 21.5 |

Anticancer Activity

The antiproliferative effects of 4-MPITC have been investigated in various cancer cell lines. It was found to inhibit cell proliferation significantly across different types of cancer cells, including colon adenocarcinoma and leukemia cell lines. For instance, in the LoVo cell line, the IC₅₀ was recorded at approximately 1.92 μM . The compound's mechanism appears to involve tubulin polymerization inhibition and subsequent cell cycle arrest.

Table 3: Antiproliferative Activity of Isothiocyanates

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4-Methoxyphenyl ITC | LoVo | 1.92 ± 0.38 |

| A2780 | 1.38 ± 0.20 | |

| MV-4-11 | 0.87 ± 0.45 | |

| U-937 | 2.02 ± 0.60 |

The biological activities of isothiocyanates like 4-MPITC are attributed to their ability to interact with cellular targets such as tubulin and enzymes involved in inflammation and oxidative stress responses. The compound has shown potential for inducing apoptosis in cancer cells through the disruption of microtubule dynamics and activation of apoptotic pathways .

Q & A

Q. Basic: What are the common synthetic routes for 4-methoxyphenyl isothiocyanate, and how do reaction conditions influence yield?

This compound is typically synthesized via:

- Thiocarbamide route : Reacting thiocarbanilide derivatives with phosphorus pentoxide or iodine under controlled heating .

- Ammonium dithiocarbamate route : Using ethyl chlorocarbonate or metal sulfates (e.g., CuSO₄) to convert ammonium phenyldithiocarbamate to the isothiocyanate .

- Multicomponent reactions : In Fe₃O4@SiO₂-SO₃H-catalyzed systems, it reacts with primary amines and maleic anhydride to form thiazolidines, achieving higher yields (~85%) compared to phenyl or p-tolyl analogs due to electron-donating methoxy group enhancing nucleophilicity .

Q. Advanced: How does computational modeling (DFT) optimize the design of thiourea derivatives from this compound?

DFT/B3LYP/6-31G(d) studies reveal that the methoxy group stabilizes thiourea derivatives by lowering HOMO-LUMO gaps, enhancing electronic properties. Bond dissociation energy (BDE) analysis shows reduced steric hindrance increases thiourea bond dynamicity, enabling tailored materials (e.g., self-healing polymers) . Thermodynamic parameters (ΔG, ΔH) derived from isothermal titration calorimetry guide reaction feasibility .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic signals (δ 6.8–7.5 ppm). Thiourea NH peaks appear at δ 9–10 ppm .

- FTIR : N=C=S stretch at ~2050 cm⁻¹ confirms isothiocyanate; thiourea C=S appears at ~1250 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 181) and fragmentation patterns validate purity .

Q. Advanced: How do structural modifications of this compound affect its bioactivity against fungal pathogens?

Derivatives like 2-(4-methoxyphenyl)ethyl isothiocyanate (Y-1) exhibit potent antifungal activity (EC₅₀ = 4.19 µg/mL against Aspergillus niger). Mechanisms include:

- Membrane disruption : Increased ROS and MDA levels damage cell integrity .

- Enzyme inhibition : Suppression of respiratory enzymes (e.g., NADH dehydrogenase) via covalent binding to cysteine residues .

Structure-activity relationships (SAR) show para-substituted electron-donating groups enhance activity compared to ortho/meta positions .

Q. Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant).

- Ventilation : Work in a fume hood; vapor exposure causes respiratory distress .

- Storage : Keep in airtight containers at 2–8°C; incompatible with strong oxidizers and moisture .

Q. Advanced: How do crystallographic studies resolve contradictions in reported synthetic yields of derivatives?

SHELXL-refined structures reveal steric effects in solid-state packing. For example, Co(II)-catalyzed syntheses of 1,3,4-oxadiazoles show higher yields (90%) due to planar molecular geometry facilitating crystallization, unlike bulky analogs . Discrepancies in solution-phase yields (e.g., 70–85% in thiazolidines ) arise from solvent polarity and catalyst surface area .

Q. Basic: What role does this compound play in synthesizing heterocyclic compounds?

It serves as a key electrophile in:

- Thiazolidines : Reacts with amines and anhydrides via [2+3] cycloaddition .

- Triazoles : Condensation with hydrazides forms 1,2,4-triazole-3-thiols under basic reflux .

- Benzimidazoles : Visible-light-mediated desulfurization yields N-aryl derivatives with >90% efficiency .

Q. Advanced: How do electron-withdrawing/electron-donating substituents influence reactivity in isothiocyanate-based polymers?

In polythioureas, the methoxy group (electron-donating) increases BDE by 5–10 kcal/mol compared to nitro-substituted analogs, enhancing thermal stability. MD simulations show methoxy groups reduce chain mobility, improving mechanical strength . Conversely, electron-withdrawing groups (e.g., CF₃) accelerate dynamic bond exchange, enabling self-healing .

Q. Basic: What analytical methods validate the purity of this compound in commercial samples?

- HPLC : Retention time comparison with standards (e.g., C18 column, acetonitrile/water mobile phase) .

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

- Melting point : Pure samples melt at 34–36°C; deviations indicate impurities .

Q. Advanced: How does molecular docking predict the anti-malarial potential of this compound derivatives?

Docking with Plasmodium falciparum cysteine protease (PfFP-2) identifies hydrogen bonds between the methoxy group and active-site residues (Asn43, Gly83). ADME/toxicity models (SwissADME, ProTox-II) predict high bioavailability (LogP = 2.1) and low hepatotoxicity (LD₅₀ > 500 mg/kg) .

Properties

IUPAC Name |

1-isothiocyanato-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-4-2-7(3-5-8)9-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPQCVLBOZOYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177387 | |

| Record name | 4-Methoxyphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-20-0 | |

| Record name | 4-Methoxyphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2284-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.